Superior Steric Protection Against Nucleophilic Displacement vs. Tri‑tert‑butylchlorosilane
The trisyl group in (Me₃Si)₃CSiMe₂Cl provides substantially greater steric hindrance than the tri‑tert‑butyl group in t‑Bu₃SiCl, rendering the TTMSM derivative even less reactive toward nucleophiles [1]. This differential protection is critical for synthetic sequences requiring orthogonal silyl group removal or stability under basic conditions.
| Evidence Dimension | Reactivity toward nucleophilic displacement (base) |
|---|---|
| Target Compound Data | (Me₃Si)₃CSiMe₂Cl: 'even less reactive than t‑Bu₃SiCl towards base' [1] |
| Comparator Or Baseline | t‑Bu₃SiCl (tri‑tert‑butylchlorosilane) [1] |
| Quantified Difference | Qualitative: (Me₃Si)₃CSiMe₂Cl is significantly more hindered and less reactive |
| Conditions | Base-mediated nucleophilic displacement, room temperature, solution phase |
Why This Matters
Procurement of TTMSM derivatives ensures predictable, stepwise protection/deprotection strategies in multistep syntheses, where less hindered silanes would undergo unwanted side reactions.
- [1] C. Eaborn, 'The unusual behaviour of tris[(trimethylsilyl)methyl]silicon compounds', Journal of Organometallic Chemistry, 1978, Vol. 157, Issue 3, pp. 267–280, DOI: 10.1016/S0022-328X(00)91722-4. View Source
